1-(3-Methyl-4-nitrophenyl)piperazine
CAS No.: 192441-84-2
Cat. No.: VC2366768
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 192441-84-2 |
|---|---|
| Molecular Formula | C11H15N3O2 |
| Molecular Weight | 221.26 g/mol |
| IUPAC Name | 1-(3-methyl-4-nitrophenyl)piperazine |
| Standard InChI | InChI=1S/C11H15N3O2/c1-9-8-10(2-3-11(9)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 |
| Standard InChI Key | GVXFGLBTILOVGB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] |
Introduction
Chemical Identity and Fundamental Properties
Structure and Identification
1-(3-Methyl-4-nitrophenyl)piperazine is characterized by its piperazine core with a 3-methyl-4-nitrophenyl substituent. The compound is identified by the following properties:
| Property | Value |
|---|---|
| CAS Number | 192441-84-2 |
| Molecular Formula | C11H15N3O2 |
| Molecular Weight | 221.26 g/mol |
| IUPAC Name | 1-(3-methyl-4-nitrophenyl)piperazine |
This compound belongs to the broader class of piperazine derivatives, which are known for their versatility in medicinal chemistry and pharmaceutical applications.
Pharmacological Properties
Antimicrobial Activity
Piperazine derivatives with nitrophenyl substituents have demonstrated antimicrobial properties in various studies. For example, 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride has shown ability to inhibit the growth of various bacterial strains in vitro, suggesting potential application as an antimicrobial agent.
Comparative Analysis with Structural Analogs
Structural Comparison with Related Compounds
Understanding the relationship between 1-(3-Methyl-4-nitrophenyl)piperazine and structurally related compounds provides valuable insights into its potential properties and applications.
| Compound | Molecular Formula | Key Structural Differences |
|---|---|---|
| 1-(3-Methyl-4-nitrophenyl)piperazine | C11H15N3O2 | Nitro group at 4-position, methyl at 3-position on phenyl ring |
| 3-Methyl-1-(4-nitrophenyl)piperazine hydrochloride | C11H16ClN3O2 | Methyl group on piperazine ring, hydrochloride salt form |
| 1-Methyl-4-(4-nitrophenyl)piperazine | C11H15N3O2 | Methyl group on piperazine ring, different substitution pattern |
Functional Implications of Structural Differences
The positioning of functional groups in these analogous compounds leads to meaningful differences in their properties:
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Position of the methyl group: In 1-(3-Methyl-4-nitrophenyl)piperazine, the methyl group is on the phenyl ring rather than on the piperazine ring (as in some analogs). This can alter the electron density distribution across the molecule, potentially affecting binding affinity to target receptors.
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Position of the nitro group: The 4-nitro configuration relative to the piperazine attachment point may influence the compound's ability to engage in hydrogen bonding and other non-covalent interactions.
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Salt form: Unlike the hydrochloride salt form of some analogs, the base form of 1-(3-Methyl-4-nitrophenyl)piperazine may exhibit different solubility and stability characteristics.
Research Applications
Current Applications in Chemical Research
1-(3-Methyl-4-nitrophenyl)piperazine serves as a valuable building block in organic synthesis and medicinal chemistry. Its utility stems from the following features:
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The piperazine ring provides a scaffold for further functionalization
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The nitro group can be reduced to an amine, opening avenues for additional chemical transformations
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The compound can serve as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications
Antimicrobial Development
The structural similarity to compounds with documented antimicrobial activity suggests potential application in addressing bacterial infections, particularly in an era of increasing antibiotic resistance.
Neurological Applications
Piperazine derivatives often exhibit activity at various neurotransmitter receptors. Some related compounds have shown cholinesterase inhibitory effects, suggesting potential applications in cognitive disorders such as Alzheimer's disease.
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